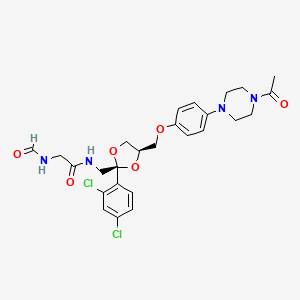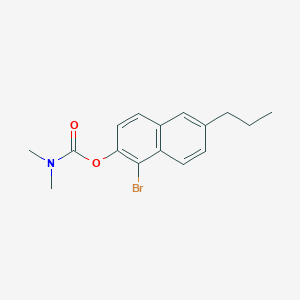![molecular formula C21H22N2O3 B13443283 [(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[142101,902,7010,15012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate” is a complex organic molecule characterized by its intricate hexacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. A plausible synthetic route could involve:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions, possibly using Diels-Alder reactions or other pericyclic processes.
Functional Group Transformations: Introduction of the ethylidene, oxido, and azonia groups through specific functional group transformations.
Acetylation: Final acetylation step to introduce the acetate group.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a catalyst in specific reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,10S,12R,13E,16S,17S,18R)-13-methylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate
- [(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] propionate
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement within the hexacyclic structure, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-10-23(25)16-8-13(12)18-17(23)9-21(20(18)26-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18-,20+,21+,23?/m0/s1 |
InChI-Schlüssel |
SYZGOUOZLCZRJD-TZUVUNOXSA-N |
Isomerische SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |
Kanonische SMILES |
CC=C1C[N+]2(C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
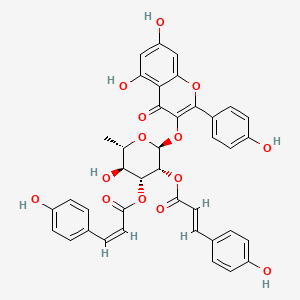
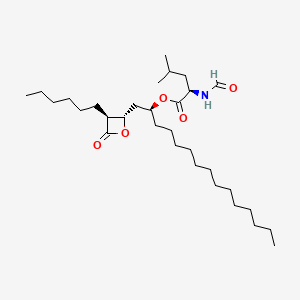
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
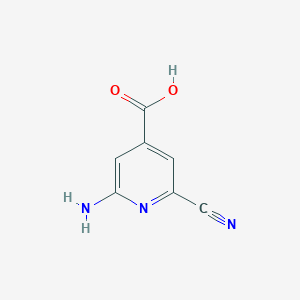
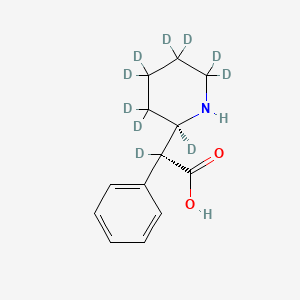
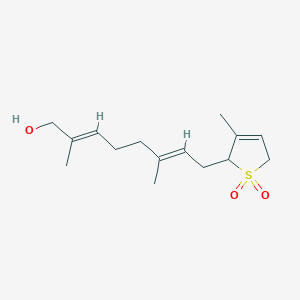
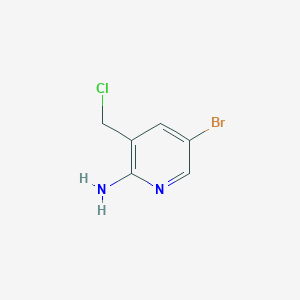
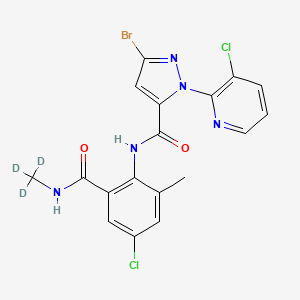
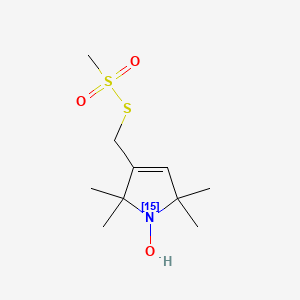
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
